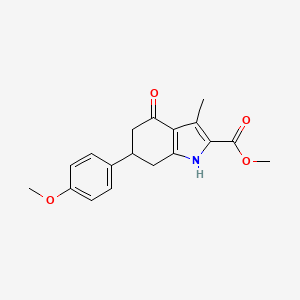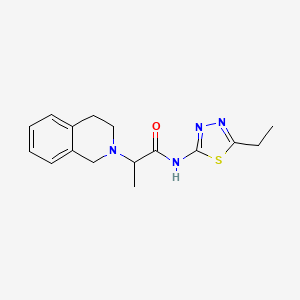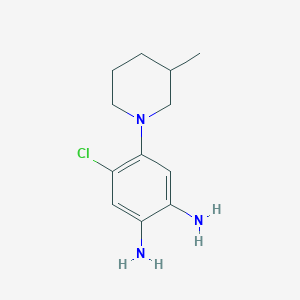![molecular formula C16H18N2O3S2 B4434349 2-methyl-3-[(methylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4434349.png)
2-methyl-3-[(methylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide
説明
2-methyl-3-[(methylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide is a chemical compound that belongs to the class of sulfonamide compounds. It is also known as MS-275 or entinostat. This compound has been extensively studied for its potential use as an anticancer agent.
作用機序
MS-275 works by inhibiting the activity of HDACs. HDACs remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC activity, MS-275 can lead to the re-expression of silenced genes, including tumor suppressor genes, which can result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
MS-275 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. It has also been shown to have anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
One of the main advantages of MS-275 is its potential use as an anticancer agent. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and prostate cancer. However, one of the limitations of MS-275 is its potential toxicity. It has been shown to have some toxic effects on normal cells, which can limit its use as a therapeutic agent.
将来の方向性
There are a number of future directions for the study of MS-275. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the combination of MS-275 with other anticancer agents, such as chemotherapy drugs or immunotherapy agents. Additionally, the use of MS-275 in combination with other epigenetic therapies, such as DNA methylation inhibitors, is an area of active research. Finally, the development of biomarkers to predict response to MS-275 is an important area of research, as it could help to identify patients who are most likely to benefit from treatment.
科学的研究の応用
MS-275 has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, MS-275 can lead to the re-expression of silenced genes, including tumor suppressor genes, which can result in the inhibition of cancer cell growth.
特性
IUPAC Name |
3-(methanesulfonamido)-2-methyl-N-(3-methylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-11-14(8-5-9-15(11)18-23(3,20)21)16(19)17-12-6-4-7-13(10-12)22-2/h4-10,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFGFGQFWJIESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-benzyl-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4434284.png)
![3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4434297.png)





![ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B4434353.png)

![8-(4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4434358.png)

![8-(4-ethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4434363.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methyl-3-furamide](/img/structure/B4434364.png)